N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-11-5-7-12(8-6-11)9-15(22)19-17-21-20-16(23-17)13-3-2-4-14(18)10-13/h2-8,10H,9H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDKDRADUGQFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl group using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the p-tolyl group: This can be done through a coupling reaction, such as a Suzuki coupling, where a p-tolylboronic acid is reacted with a halogenated oxadiazole derivative in the presence of a palladium catalyst.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with specific properties, such as polymers, dyes, and sensors.
Mechanism of Action
The mechanism by which N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of specific biochemical pathways. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The 1,3,4-oxadiazole ring is a common pharmacophore in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. Substituents on the oxadiazole and acetamide groups significantly influence molecular properties. Key analogs and their differences are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The target compound lacks a sulfanyl (-S-) linker, unlike analogs like 8g or 8t, which may reduce polarity and alter solubility .
- The 3-bromophenyl group introduces steric bulk and electron-withdrawing effects compared to 4-chlorophenyl (in 6a-o) or indolylmethyl (in 8g) .
- Molecular weights of analogs range between 350–430 g/mol, suggesting the target compound (~375 g/mol) falls within this bioactive range.
Enzyme Inhibition Potential
- Analog 8g : Exhibited moderate inhibition against α-glucosidase (IC₅₀ ~50–100 µM) and lipoxygenase (LOX) .
- Analog 8t : Demonstrated superior LOX inhibition (IC₅₀ ~25 µM) due to the electron-withdrawing chloro substituent enhancing binding affinity .
- Derivatives 6a-o : Showed antimicrobial activity against E. coli and S. aureus, with 6f and 6o being most potent (MIC ~8–16 µg/mL) .
Toxicity and Selectivity
- Derivatives 6a-o : Most showed low hemolytic activity (<10% lysis at 100 µg/mL), except 6g and 6j, which were cytotoxic .
- Analog 8g: No significant toxicity reported in preliminary assays .
Inference for Target Compound : The absence of a sulfanyl group (linked to cytotoxicity in some analogs) and the stable 4-methylphenyl group may reduce toxicity risks.
Biological Activity
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C16H14BrN3O2
- Molecular Weight : 364.21 g/mol
- Structure : The compound features a bromophenyl group and a p-tolyl group attached to the oxadiazole ring, which contributes to its biological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives, including this compound. The compound exhibits cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results indicated an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent, suggesting significant anticancer potential.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A-431 | 10 | 15 |
| Jurkat | 12 | 20 |
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell proliferation.
- DNA Interaction : It can bind to DNA, interfering with replication and transcription processes.
- Apoptosis Induction : The compound has been shown to promote apoptosis in malignant cells through the activation of intrinsic pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A comparative study assessed the antibacterial activity of this compound against standard antibiotics:
| Bacteria | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic MIC |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 64 µg/mL (Methicillin) |
| Escherichia coli | 16 µg/mL | 32 µg/mL (Ampicillin) |
The results indicate that the compound exhibits comparable or superior antibacterial activity compared to commonly used antibiotics.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Key observations include:
- Bromophenyl Group : Enhances lipophilicity and facilitates membrane penetration.
- Oxadiazole Ring : Essential for the interaction with biological targets.
- Substituents on Phenyl Rings : Influence the potency and selectivity towards specific targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
